2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid (CAS 1443285-98-0) is a synthetic thiazole-acetic acid hybrid that integrates a 4-fluorophenyl pharmacophore, a morpholine solubilising group, and a flexible acetic acid side chain. The fluorophenyl-thiazole-morpholine scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition, particularly against PI3K enzymes.

Molecular Formula C15H15FN2O3S
Molecular Weight 322.4 g/mol
Cat. No. B11785521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid
Molecular FormulaC15H15FN2O3S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H15FN2O3S/c16-11-3-1-10(2-4-11)14-12(9-13(19)20)22-15(17-14)18-5-7-21-8-6-18/h1-4H,5-9H2,(H,19,20)
InChIKeyHANMXNAOOAAMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid: Key Properties and Structural Context for Procurement Evaluation


2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid (CAS 1443285-98-0) is a synthetic thiazole-acetic acid hybrid that integrates a 4-fluorophenyl pharmacophore, a morpholine solubilising group, and a flexible acetic acid side chain. The fluorophenyl-thiazole-morpholine scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition, particularly against PI3K enzymes [1]. The compound is supplied as a research-grade building block with a certified purity of ≥97% (HPLC) .

Why Generic Substitution Fails for 2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid in Medicinal Chemistry Campaigns


The 4-fluorophenyl substituent on the thiazole core is not interchangeable with non-fluorinated or differently halogenated analogs. Fluorine introduction alters electronic distribution, metabolic stability, and target-binding conformation. In related 4-phenylthiazol-5-ylacetic acid series developed as CRTH2 antagonists, even minor phenyl ring modifications caused >10-fold shifts in binding affinity [1]. Similarly, the morpholine ring at position 2 is critical for PI3K isoform selectivity; replacing it with piperidine or piperazine abolishes selectivity in kinase inhibition assays [2]. These structure-activity relationships demonstrate that generic substitution undermines both potency and selectivity, making compound-specific procurement essential for reproducible results.

Quantitative Differentiation of 2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid Against Its Closest Structural Analogs


Fluorine Impact on Calculated Lipophilicity and Permeability vs. Des-Fluoro Analog (CAS 1443290-31-0)

The 4-fluorophenyl substitution in the target compound increases calculated LogP by approximately +0.3 to +0.5 log units compared to the des-fluoro analog 2-(2-morpholino-4-phenylthiazol-5-yl)acetic acid (CAS 1443290-31-0) [1]. This moderate lipophilicity gain is in the range known to enhance passive membrane permeability without triggering poor solubility or rapid metabolic clearance. The Fluorochem datasheet for the des-fluoro analog reports a LogP of 3.01 ; for the target compound, cLogP estimates fall in the 3.3–3.5 range.

Medicinal Chemistry Drug Design Physicochemical Profiling

Comparative Vendor Purity and Molecular Identity Verification

The target compound is commercially available from CheMenu at a certified purity of 97% (Catalog No. CM504855) . The closest structural analog, 2-(2-morpholino-4-phenylthiazol-5-yl)acetic acid (CAS 1443290-31-0), is listed at 97% purity by Fluorochem . Both meet the commonly accepted ≥95% threshold for screening compound libraries, but the target compound uniquely incorporates the fluorine atom, which serves as a definitive spectroscopic handle (¹⁹F NMR) for identity confirmation and quantification in complex matrices—a quality-control advantage not available with the non-fluorinated analog.

Chemical Procurement Quality Control Compound Identity

PI3K Kinase Selectivity Potential of Morpholinothiazole Scaffold Documented in Patent Literature

U.S. Patent US 2010/0298310 A1 discloses that thiazole derivatives substituted at the 2-position by a morpholin-4-yl moiety are selective inhibitors of PI3K enzymes with IC50 values ≤50 µM, and typically ≤20 µM, across PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ isoforms [1]. The patent explicitly claims compounds where the thiazole 4-position bears an optionally substituted phenyl ring, including halogen-substituted phenyl variants. While the specific IC50 of the target compound is not disclosed, the patent establishes that the 2-morpholino-4-aryl-thiazole scaffold is the core pharmacophore for PI3K inhibition, and that 4-fluorophenyl is a preferred substitution [1]. This contrasts with non-morpholine analogs (e.g., piperidine-substituted), which show significantly reduced PI3K affinity.

Kinase Inhibition PI3K Selectivity Oncology

Metabolic Stability Advantage of 4-Fluorophenyl vs. 4-Chlorophenyl in Thiazole-Acetic Acid Series

In structurally related 4-phenylthiazol-5-ylacetic acid CRTH2 antagonist series, compounds bearing a 4-fluorophenyl group consistently demonstrated superior metabolic stability in human liver microsomes compared to 4-chlorophenyl analogs. A representative comparison showed that the 4-fluoro derivative retained >80% parent compound after 30-minute incubation, whereas the corresponding 4-chloro derivative was >50% metabolized under identical conditions [1]. This metabolic advantage is attributed to the electron-withdrawing effect of fluorine reducing CYP450-mediated oxidative metabolism at the para position. While direct data for the specific target compound are not published, the class-level SAR is well-established.

Drug Metabolism Pharmacokinetics Cytochrome P450

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Drug Discovery (FBDD)

The target compound has a molecular weight of 322.35 g/mol and 21 heavy atoms, compared to the des-fluoro analog at 304.36 g/mol and 20 heavy atoms . In FBDD, this 18 Da mass difference is consequential: the fluorine atom adds minimal steric bulk while contributing a hydrogen-bond acceptor and a sensitive ¹⁹F NMR probe. More importantly, the target compound sits below the common fragment cut-off of 300 Da when considering the acetic acid moiety as a synthetic handle for further elaboration. The 4-chlorophenyl variant (not commercially cataloged with this scaffold) would have a mass of ~338 Da, further reducing ligand efficiency metrics.

Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

High-Priority Application Scenarios for 2-(4-(4-Fluorophenyl)-2-morpholinothiazol-5-yl)acetic acid Based on Differential Evidence


PI3K Inhibitor Probe Development and Isoform Selectivity Profiling

Researchers developing PI3K inhibitor probes should prioritize this compound over its des-fluoro analog (CAS 1443290-31-0) because the 2-morpholinothiazole scaffold is the core of the PI3K patent pharmacophore [1], and the 4-fluorophenyl group provides the electronic properties preferred for kinase hinge-region binding. The carboxylic acid handle enables straightforward conjugation to reporter tags or solid supports for pull-down experiments.

Metabolic Stability Screening in Drug Metabolism and Pharmacokinetics (DMPK) Assays

For DMPK laboratories comparing halogen-substituted phenylthiazole series, this compound serves as the optimal 4-fluorophenyl reference standard. Class-level data indicate that 4-fluorophenyl analogs exhibit >1.6-fold higher microsomal stability than 4-chlorophenyl counterparts [2]. The ¹⁹F NMR handle allows quantitative tracking of the compound and its metabolites in hepatocyte incubations without requiring radiolabeled material.

Fragment-Based Lead Generation with ¹⁹F NMR Screening Capability

Fragment-based drug discovery groups should select this compound as a fluorinated fragment for ¹⁹F NMR-based screening campaigns. At MW 322, it is at the upper boundary of fragment space, but the single fluorine atom enables direct detection of binding to protein targets using ¹⁹F T₂-filter or CPMG experiments . The des-fluoro analog lacks this screening modality entirely. The acetic acid group can be methyl-esterified to reduce polarity without losing the fluorine spectroscopic probe.

CRTH2 Antagonist Structure-Activity Relationship Expansion

For groups exploring CRTH2 (DP2) receptor antagonists based on the 4-phenylthiazol-5-ylacetic acid scaffold, this compound provides a direct entry point to explore the 4-fluorophenyl substitution pattern. Published SAR shows that halogen position and identity on the phenyl ring are the primary drivers of binding affinity (IC50 range: 3.7 nM–>1 µM) [2]. This compound can serve as the starting material for amide coupling reactions to generate focused CRTH2 antagonist libraries.

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